

# A Comparative Meta-Analysis of Nodaga-LM3 Based Radiotracers in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |
|----------------------|----------------|-----------|--|--|
| Compound Name:       | Nodaga-LM3 tfa |           |  |  |
| Cat. No.:            | B15606537      | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Nodaga-LM3 based radiotracers, offering a comparative assessment against other key alternatives in the field of nuclear medicine. The data presented is intended to inform researchers, scientists, and drug development professionals on the performance, safety, and experimental protocols of these imaging agents, particularly in the context of neuroendocrine tumors (NETs).

# **Overview of Nodaga-LM3 Radiotracers**

Nodaga-LM3 is a chelator conjugated to a somatostatin receptor subtype 2 (SSTR2) antagonist peptide. When labeled with a positron-emitting radionuclide, such as Gallium-68 (<sup>68</sup>Ga), it forms a radiotracer used for Positron Emission Tomography (PET) imaging. Unlike SSTR2 agonists (e.g., DOTATATE, DOTATOC), which are internalized by tumor cells upon binding, SSTR2 antagonists like Nodaga-LM3 bind to a larger number of receptor sites on the cell surface.[1] This characteristic has been hypothesized to result in improved tumor detection and image contrast.

# **Comparative Clinical Data**

The following tables summarize quantitative data from clinical trials comparing <sup>68</sup>Ga-NODAGA-LM3 with its counterparts, primarily <sup>68</sup>Ga-DOTA-LM3 and the current standard, <sup>68</sup>Ga-DOTATATE.



# **Table 1: Diagnostic Efficacy and Lesion Detection**



| Radiotracer<br>Comparison                                                                     | Patient Population                              | Key Findings                                                                                                                                                                                                                                         | Reference |
|-----------------------------------------------------------------------------------------------|-------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| <sup>68</sup> Ga-NODAGA-LM3<br>vs. <sup>68</sup> Ga-DOTATATE                                  | Well-differentiated<br>Neuroendocrine<br>Tumors | 68Ga-NODAGA-LM3 showed superiority in lesion detection on both a lesion-based and patient-based comparison.[2] It detected 395 lesions compared to 339 detected by 68Ga- DOTATATE.[3]                                                                | [2][3]    |
| Al <sup>18</sup> F-NOTA-LM3 vs.<br><sup>68</sup> Ga-NODAGA-LM3<br>& <sup>68</sup> Ga-DOTATATE | Well-differentiated<br>Neuroendocrine<br>Tumors | A clinical trial is ongoing to compare the diagnostic ability of these tracers.  Previous studies have shown <sup>68</sup> Ga-NODAGA-LM3 to have better diagnostic efficacy than <sup>68</sup> Ga-DOTATATE, especially for liver metastases.  [4][5] | [4][5]    |
| <sup>68</sup> Ga-NODAGA-LM3<br>vs. <sup>68</sup> Ga-DOTA-LM3                                  | Well-differentiated<br>Neuroendocrine<br>Tumors | Both tracers are considered promising SSTR2 antagonists for neuroendocrine tumors and demonstrated superiority in diagnostic efficacy compared to the agonist <sup>68</sup> Ga-DOTATATE.[2]                                                          | [2]       |



| <sup>68</sup> Ga-NODAGA-LM3<br>vs. <sup>68</sup> Ga-DOTATOC | Paraganglioma | 68Ga-NODAGA-LM3 PET/CT detected significantly more lesions (243 vs. 177), particularly bone lesions (190 vs. 143), compared to <sup>68</sup> Ga- DOTATOC PET/CT.[6] | [6] |
|-------------------------------------------------------------|---------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----|
|-------------------------------------------------------------|---------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----|

Table 2: Tumor Uptake (SUVmax)

| Radiotracer                     | Tumor Type               | Mean/Median<br>SUVmax                                      | Time Point     | Reference |
|---------------------------------|--------------------------|------------------------------------------------------------|----------------|-----------|
| <sup>68</sup> Ga-NODAGA-<br>LM3 | Neuroendocrine<br>Tumors | Median: 29.1                                               | 40-60 min      | [2][3]    |
| <sup>68</sup> Ga-DOTATATE       | Neuroendocrine<br>Tumors | Median: 21.6                                               | 40-60 min      | [2][3]    |
| <sup>68</sup> Ga-NODAGA-<br>LM3 | Neuroendocrine<br>Tumors | Average: 31.3 ± 19.7 (at 5 min) to 74.6 ± 56.3 (at 2 h)    | 5 min & 2 h    | [7][8]    |
| <sup>68</sup> Ga-DOTA-LM3       | Neuroendocrine<br>Tumors | Average: 36.6 ± 23.6 (at 5 min) to 45.3 ± 29.3 (at 30 min) | 5 min & 30 min | [7]       |
| <sup>68</sup> Ga-NODAGA-<br>LM3 | Paraganglioma            | Mean: 53.78 ± 183.2 (range: 2.51-299.95)                   | 45-55 min      | [9]       |

**Table 3: Biodistribution and Dosimetry** 



| Radiotracer                     | Organ with<br>Highest<br>Absorbed<br>Dose | Mean Effective<br>Dose<br>(mSv/MBq) | Key<br>Biodistribution<br>Findings                                                                                              | Reference |
|---------------------------------|-------------------------------------------|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------|
| <sup>68</sup> Ga-NODAGA-<br>LM3 | Urinary Bladder<br>Wall                   | 0.026 ± 0.003                       | Higher uptake in lungs and blood pool compared to <sup>68</sup> Ga-DOTATATE.[3]                                                 | [3][7][8] |
| <sup>68</sup> Ga-DOTA-LM3       | Urinary Bladder<br>Wall                   | 0.025 ± 0.002                       | Significantly lower uptake in most normal organs compared to <sup>68</sup> Ga-NODAGA- LM3 and <sup>68</sup> Ga- DOTATATE.[2][7] | [2][7][8] |
| <sup>177</sup> Lu-DOTA-LM3      | Spleen                                    | Not specified                       | Longer effective half-life in whole body, kidneys, spleen, and metastases compared to <sup>177</sup> Lu-DOTATOC. [10]           | [10]      |

# Experimental Protocols Prospective Imaging Trials (e.g., NCT04318561, NCT06056362)

 Patient Population: Patients with histologically confirmed well-differentiated neuroendocrine tumors.[2][4]



• Study Design: Prospective, randomized, double-blind studies are common.[2][7] Patients may be randomized into arms to receive different radiotracers.[2][7] For direct comparison, patients often undergo scans with both the experimental and comparator radiotracer within a short timeframe (e.g., within a week with at least a 24-hour interval).[4][5]

#### · Radiotracer Administration:

- $\circ$  <sup>68</sup>Ga-NODAGA-LM3: Intravenous injection of approximately 200  $\pm$  11 MBq with a peptide mass of 40  $\mu$ g.[7]
- 68Ga-DOTA-LM3: Intravenous injection of approximately 172 ± 21 MBq with a peptide mass of 40 μg.[7]
- <sup>68</sup>Ga-DOTATATE: Administered according to standard clinical protocols.

### PET/CT Imaging:

- Whole-body PET/CT scans are typically acquired 40-60 minutes after injection for static imaging.[2][4][5]
- For biodistribution and dosimetry studies, serial PET scans may be performed at multiple time points (e.g., 5, 15, 30, 45, 60, and 120 minutes) after injection.[4][5][7]

### Image Analysis:

- Images are reviewed by experienced nuclear medicine physicians, often blinded to clinical information.[4][5]
- Tracer uptake is quantified using the maximum standardized uptake value (SUVmax),
   calculated by drawing regions of interest over tumors and normal organs.[4]
- For dosimetry, radiation dose is calculated using software such as OLINDA/EXM.[7]

# Visualized Pathways and Workflows Signaling Pathway of SSTR2 Antagonists





Click to download full resolution via product page

Caption: Mechanism of <sup>68</sup>Ga-NODAGA-LM3 binding to SSTR2 without activating downstream signaling.

### **Experimental Workflow for Comparative PET Imaging**





Click to download full resolution via product page

Caption: A typical randomized clinical trial workflow for comparing SSTR2 radiotracers.

### Conclusion

The available clinical data suggests that <sup>68</sup>Ga-NODAGA-LM3, as an SSTR2 antagonist, demonstrates significant advantages over the SSTR2 agonist <sup>68</sup>Ga-DOTATATE in terms of



lesion detection and tumor uptake in patients with well-differentiated neuroendocrine tumors.[2] [3] This is particularly evident in the detection of liver metastases.[4][5] While both <sup>68</sup>Ga-NODAGA-LM3 and <sup>68</sup>Ga-DOTA-LM3 show promise, <sup>68</sup>Ga-NODAGA-LM3 appears to result in higher tumor uptake values.[6][7] The safety profile of Nodaga-LM3 based radiotracers is favorable, with dosimetry comparable to other <sup>68</sup>Ga-labeled SSTR2 agents.[7][8] Ongoing and future studies, including those with other radionuclides like <sup>18</sup>F and <sup>177</sup>Lu, will further elucidate the clinical utility of the LM3 peptide in theranostic applications for SSTR2-positive malignancies.[4][10]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A prospective randomized, double-blind study to evaluate the diagnostic efficacy of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in patients with well-differentiated neuroendocrine tumors: compared with 68Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeted radionuclide therapy and diagnostic imaging of SSTR positive neuroendocrine tumors: a clinical update in the new decade [frontiersin.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Comparison of Al18F-NOTA-LM3 With 68Ga-DOTATATE and 68Ga-NODAGA-LM3 PET/CT in Patients With Well-differentiated Neuroendocrine Tumors National Brain Tumor Society [trials.braintumor.org]
- 6. mdpi.com [mdpi.com]
- 7. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]



- 10. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Nodaga-LM3 Based Radiotracers in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606537#a-meta-analysis-of-clinical-trials-involving-nodaga-lm3-based-radiotracers]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com